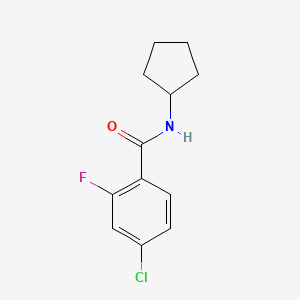

4-chloro-N-cyclopentyl-2-fluorobenzamide

Description

4-Chloro-N-cyclopentyl-2-fluorobenzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a fluorine atom at the 2-position of the benzamide ring, and a cyclopentyl group attached via the amide nitrogen. This compound’s structure combines halogen atoms (Cl, F) with a conformationally flexible cyclopentyl moiety, which may influence its physicochemical properties, such as solubility, melting point, and intermolecular interactions.

Propriétés

IUPAC Name |

4-chloro-N-cyclopentyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKQVYYXEFKMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopentyl-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-chloro-N-cyclopentyl-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-cyclopentyl-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-N-cyclopentyl-2-fluorobenzamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through interactions with specific molecular targets. For instance, it may influence enzyme activity or receptor functions critical for cancer cell proliferation and survival.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, indicating that 4-chloro-N-cyclopentyl-2-fluorobenzamide could be explored for anti-inflammatory drug development .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, which can yield derivatives with tailored properties for specific applications:

- Synthesis of Biaryl Compounds : The compound can participate in coupling reactions to form biaryl structures, which are significant in pharmaceuticals and materials science.

- Building Block for Heterocycles : It can be utilized as a precursor in synthesizing heterocyclic compounds, which are crucial in drug discovery due to their diverse biological activities .

Case Studies

Mécanisme D'action

The mechanism of action of 4-chloro-N-cyclopentyl-2-fluorobenzamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Substituent Position and Hydrogen Bonding

N-(2-Chloro-phenyl)-4-methyl-benzamide ()

- Structure : Features a 4-methyl and 2-chloro substituent on the benzamide ring.

- Key Findings : Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice .

- Comparison : The 2-fluoro substituent in the target compound may similarly engage in hydrogen bonding, but the cyclopentyl group could introduce steric hindrance, altering packing efficiency.

- N-Cyclohexyl-2-fluorobenzamide () Structure: Cyclohexyl group instead of cyclopentyl; lacks the 4-chloro substituent. Key Findings: The cyclohexyl ring adopts a chair conformation, influencing molecular packing via van der Waals interactions .

Electronic Effects of Halogens and Functional Groups

- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide () Structure: Contains a trifluoromethyl (CF₃) group and a hydroxyl (OH) substituent. Key Findings: The electron-withdrawing CF₃ group enhances acidity of the hydroxyl proton, facilitating stronger hydrogen bonds .

4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide ()

- Structure : Includes a sulfanyl (S–) linker and pyridinyl ring.

- Key Findings : The sulfanyl group increases lipophilicity (logP) and may enhance membrane permeability .

- Comparison : The absence of a sulfanyl group in the target compound suggests lower lipophilicity, which could influence bioavailability.

Fluorescence and Spectroscopic Properties

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

- Structure : Methoxy (OCH₃) and methyl (CH₃) substituents.

- Key Findings : Exhibits fluorescence intensity dependent on solvent polarity, attributed to the electron-donating methoxy group .

- Comparison : The 2-fluoro substituent in the target compound may similarly influence fluorescence, though chloro groups typically quench emission.

Steric and Conformational Effects

- N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () Structure: Amino (NH₂) and methyl groups introduce steric and electronic complexity. Key Findings: The amino group participates in hydrogen bonding, while the methyl group restricts rotation .

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Physicochemical Properties

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-cyclopentyl-2-fluorobenzamide, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves coupling 2-fluoro-4-chlorobenzoic acid with cyclopentylamine using activating agents like thionyl chloride (SOCl₂) to generate the acid chloride intermediate. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), using anhydrous solvents (e.g., dichloromethane), and maintaining temperatures between 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 4-chloro-N-cyclopentyl-2-fluorobenzamide?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm substituent positions and cyclopentyl group integration .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 223 K) resolves bond lengths (C-Cl: 1.73–1.75 Å, C-F: 1.34 Å) and torsional angles, critical for verifying stereochemistry .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS detect impurities (<2%) and validate molecular ion peaks .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The compound’s fluorobenzamide core and cyclopentyl group make it a candidate for:

- Receptor Targeting : Screening via fluorescence polarization assays to assess binding affinity (e.g., Ki < 1 µM for kinase targets) .

- Enzyme Inhibition : Kinetic studies (IC₅₀ determination) using colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

- Methodology :

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-check binding thermodynamics .

- Cell-Based Profiling : Compare cytotoxicity (e.g., MTT assays) across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to normalize experimental variables (e.g., buffer pH, incubation time) .

Q. What computational strategies are recommended for modeling the interactions of 4-chloro-N-cyclopentyl-2-fluorobenzamide with biological targets?

- Methodology :

- Molecular Docking : Utilize AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) and AMBER force fields to predict binding poses .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structure-activity relationships .

- MD Simulations : GROMACS-based simulations (50 ns trajectories) assess stability of ligand-receptor complexes in explicit solvent .

Q. What are the best practices for resolving low yield issues during the coupling steps of benzamide derivatives?

- Methodology :

- Activation Optimization : Replace SOCl₂ with EDCI/HOBt in DMF for milder conditions, reducing racemization .

- Microwave-Assisted Synthesis : Shorten reaction time (10 min at 100°C) while maintaining >90% yield .

- Byproduct Analysis : Use LC-MS to identify and quantify hydrolyzed acid or unreacted amine, adjusting stoichiometry accordingly .

Q. How to determine the crystal structure and analyze intermolecular interactions using X-ray diffraction?

- Methodology :

- Crystallization : Slow evaporation from ethanol/water (7:3 v/v) yields monoclinic crystals (space group P2₁/c) .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å) at 223 K .

- Hydrogen Bond Analysis : Identify N–H···O and C–H···F interactions (e.g., N–H···O distance: 2.89 Å) with Mercury software .

Q. What methodologies are effective in assessing the compound’s stability under various storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., hydrolyzed benzamide) .

- Light Sensitivity : Use amber vials and UVA/UVB irradiation (ICH Q1B guidelines) to quantify photodegradation .

- Cryopreservation : Store at -20°C under argon to prevent oxidation; monitor moisture content with Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.